molecular formula C11H14ClF2N B2515507 [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride CAS No. 1417636-66-8

[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride

Cat. No.: B2515507
CAS No.: 1417636-66-8
M. Wt: 233.69
InChI Key: YQEMUCHWOQQMKK-UHFFFAOYSA-N
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Description

[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride: is a chemical compound with the molecular formula C11H13F2N·HCl It is a derivative of methanamine, featuring a cyclopropyl group substituted with a 2,4-difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride typically involves the reaction of 2,4-difluorobenzyl chloride with 2-methylcyclopropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the amine group, converting it to different amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: In chemistry, [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2,4-Difluorobenzylamine: A related compound with similar structural features but lacking the cyclopropyl group.

    (2,4-Difluorophenyl) (1H-tetrazol-5-yl)methanamine hydrochloride: Another derivative with a tetrazole ring instead of the cyclopropyl group.

Uniqueness: The uniqueness of [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride lies in its cyclopropyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

[1-(2,4-difluorophenyl)-2-methylcyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c1-7-5-11(7,6-14)9-3-2-8(12)4-10(9)13;/h2-4,7H,5-6,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEMUCHWOQQMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(CN)C2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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